molecular formula C9H11NO4 B13014486 3-Ethoxy-2-hydroxy-6-methylisonicotinicacid

3-Ethoxy-2-hydroxy-6-methylisonicotinicacid

Cat. No.: B13014486
M. Wt: 197.19 g/mol
InChI Key: RIBMEVKESZEDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of isonicotinic acid, characterized by the presence of an ethoxy group at the 3-position, a hydroxy group at the 2-position, and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methylpyridine-4-carboxylic acid.

    Ethoxylation: The 2-chloro group is substituted with an ethoxy group using sodium ethoxide in ethanol.

    Hydroxylation: The resulting compound undergoes hydroxylation at the 2-position using a suitable hydroxylating agent such as sodium hydroxide.

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

    Bulk Synthesis: Large-scale reactors are used for the ethoxylation and hydroxylation steps.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

    Purification and Quality Control: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are used to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for ethoxylation.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-2-oxo-6-methylisonicotinic acid.

    Reduction: Formation of 3-ethoxy-2-hydroxy-6-methylisonicotinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-hydroxy-6-methylisonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylisonicotinic acid: Lacks the ethoxy group at the 3-position.

    3-Ethoxy-2-hydroxyisonicotinic acid: Lacks the methyl group at the 6-position.

    Isonicotinic acid: Lacks both the ethoxy and methyl groups.

Uniqueness

3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-ethoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-3-14-7-6(9(12)13)4-5(2)10-8(7)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

RIBMEVKESZEDLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(NC1=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.